molecular formula C26H25BrN4OS B11508611 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide

2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide

Cat. No.: B11508611
M. Wt: 521.5 g/mol
InChI Key: HWLNCFCTQXWNIH-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the 1,2,4-triazole family. Its full chemical name might be a mouthful, but its structure holds promise. Let’s break it down:

    IUPAC Name: 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide

    Molecular Formula: C₂₃H₂₀BrN₅OS

    Molecular Weight: 494.42 g/mol

    CAS Number: 840470-93-1

Chemical Reactions Analysis

Reactivity::

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions can occur.

Common Reagents and Conditions::

    Alkylating Agents: Used for S-alkylation.

    Reduction Agents: Employed for ketone reduction.

Major Products:: The major product is the desired compound itself.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Pharmacophore: Investigated for potential drug development.

Biology and Medicine::

    Biological Studies: Explored for its effects on biological systems.

    Drug Discovery: May serve as a lead compound.

Industry::

    Materials Science:

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is unique, let’s briefly mention a related one:

Properties

Molecular Formula

C26H25BrN4OS

Molecular Weight

521.5 g/mol

IUPAC Name

2-[[5-(3-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide

InChI

InChI=1S/C26H25BrN4OS/c1-16-13-17(2)23(18(3)14-16)28-25(32)19(4)33-26-30-29-24(20-9-8-10-21(27)15-20)31(26)22-11-6-5-7-12-22/h5-15,19H,1-4H3,(H,28,32)

InChI Key

HWLNCFCTQXWNIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Br)C

Origin of Product

United States

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